5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione

Description

Chemical Identity and Classification

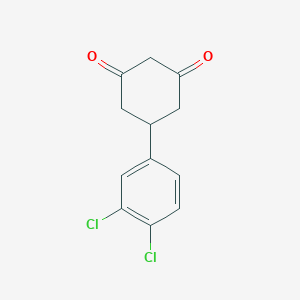

5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (CAS 27463-42-9) is a bicyclic organic compound with the molecular formula $$ \text{C}{12}\text{H}{10}\text{Cl}2\text{O}2 $$ and a molecular weight of 257.11 g/mol. It belongs to the cyclohexanedione family, characterized by a six-membered carbocyclic ring with two ketone groups at the 1- and 3-positions and a 3,4-dichlorophenyl substituent at the 5-position. The compound’s systematic IUPAC name is This compound , and it is classified under the broader category of halogenated cyclohexanediones.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 27463-42-9 |

| Molecular Formula | $$ \text{C}{12}\text{H}{10}\text{Cl}2\text{O}2 $$ |

| Molecular Weight | 257.11 g/mol |

| SMILES Notation | C1C(CC(=O)CC1=O)C2=CC(=C(C=C2)Cl)Cl |

| InChI Key | YZKLUEWQADEGKP-UHFFFAOYSA-N |

Historical Context of Cyclohexanedione Research

Cyclohexanediones gained prominence in the mid-20th century due to their role as intermediates in synthesizing bioactive molecules. The parent compound, 1,3-cyclohexanedione, was first synthesized via the semi-hydrogenation of resorcinol. Derivatives like this compound emerged in herbicide research during the 1980s, particularly as precursors to triketone herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). Patent EP0086588B1 (1983) highlighted cyclohexanedione derivatives as potent inhibitors of photosynthetic electron transport, cementing their agricultural applications.

Significance in Organic Chemistry

This compound exemplifies the structural versatility of cyclohexanediones in organic synthesis. Its dichlorophenyl group enhances electrophilic reactivity, enabling participation in:

- Knoevenagel condensations for constructing polycyclic systems.

- Enolate alkylation to form substituted cyclohexane scaffolds.

- Herbicide development , where it serves as a key intermediate in HPPD inhibitors like mesotrione.

The electron-withdrawing chlorine atoms stabilize the enolate form, facilitating nucleophilic attacks at the α-carbon of the ketone groups. This reactivity is critical for synthesizing heterocyclic compounds, including xanthones and pyran derivatives.

Structural Characteristics and Molecular Architecture

The molecule adopts a chair conformation for the cyclohexane ring, minimizing steric strain between the dichlorophenyl group and ketone functionalities. Key structural features include:

- Keto-enol tautomerism : The 1,3-dione system equilibrates between diketone and enol forms, with the enol form stabilized by intramolecular hydrogen bonding.

- Chlorine substitution : The 3,4-dichlorophenyl group induces steric and electronic effects, altering solubility and reactivity.

- Planar ketone groups : The sp²-hybridized carbonyl carbons facilitate conjugation with the aromatic ring, enhancing resonance stabilization.

Figure 1: Tautomeric Equilibrium

$$

\text{Diketone form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = -15.3 \, \text{kJ/mol (calculated)}

$$

X-ray crystallography of analogous compounds, such as (5′S,8′S)-3-(2,5-dimethylphenyl)-8-methoxy-3-nitro-1-azaspiro[4.5]decane-2,4-dione, reveals that substituents at the 5-position adopt axial orientations to minimize van der Waals repulsions. This spatial arrangement is critical for binding to biological targets like HPPD.

Continued in subsequent sections with further analysis of synthesis, applications, and comparative studies.

Propriétés

IUPAC Name |

5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O2/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-2,5,8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSOWNAHAULUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344748 | |

| Record name | 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27463-42-9 | |

| Record name | 5-(3,4-dichlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary synthetic route to 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is the condensation of 3,4-dichlorobenzaldehyde with cyclohexane-1,3-dione. This reaction typically proceeds via a Knoevenagel-type condensation mechanism, which can be catalyzed under either acidic or basic conditions.

Reaction Mechanism:

The aldehyde group of 3,4-dichlorobenzaldehyde reacts with the active methylene groups of cyclohexane-1,3-dione, forming a carbon-carbon double bond intermediate that subsequently cyclizes or rearranges to yield the target diketone compound.Catalysts and Conditions:

Common catalysts include bases such as piperidine or amines that facilitate enolate formation. Reaction temperatures are generally maintained between 60–80°C to optimize the reaction rate without decomposing reactants or products. Solvents such as ethanol, dimethylformamide (DMF), or polar aprotic solvents like DMSO are employed to dissolve the reactants and enhance interaction.Reaction Time:

The reaction duration varies from 6 to 24 hours depending on catalyst concentration, temperature, and solvent polarity.Purification:

The crude product is purified by recrystallization using ethanol/water mixtures or by column chromatography employing silica gel with hexane/ethyl acetate gradients to isolate high-purity this compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using either batch or continuous flow reactors:

Batch Reactors:

Large-scale batch reactors allow controlled addition of reagents and catalysts with precise temperature control. High-pressure reactors may be used to increase reaction rates and yields.Continuous Flow Processes:

These methods improve efficiency and reproducibility. Continuous flow reactors facilitate better heat and mass transfer, reducing reaction times and minimizing byproduct formation.Purification Techniques:

Advanced purification including preparative high-performance liquid chromatography (HPLC) and crystallization under controlled conditions ensures product quality.Environmental and Cost Considerations:

Selection of solvents and catalysts is optimized to reduce environmental impact and cost, favoring recyclable catalysts and green solvents where possible.

Reaction Parameters Optimization

To improve yields and reduce side reactions, several parameters are optimized:

| Parameter | Typical Range/Choice | Effect on Synthesis |

|---|---|---|

| Temperature | 60–80°C | Enhances reaction rate without decomposition |

| Catalyst | Piperidine, amines, Knoevenagel catalysts | Facilitates enolate formation and condensation |

| Solvent | Ethanol, DMF, DMSO | Solubility and reaction medium polarity |

| Reaction Time | 6–24 hours | Ensures complete conversion |

| Reagent Stoichiometry | Slight excess of aldehyde or dione | Minimizes unreacted starting materials |

Byproducts and Side Reactions

Common byproducts include unreacted 3,4-dichlorobenzaldehyde and dimerized intermediates. These are typically characterized by:

Thin Layer Chromatography (TLC):

Unreacted aldehyde shows an Rf ~0.7 in hexane/ethyl acetate (3:1).Mass Spectrometry (LC-MS/GC-MS):

Dimerized species show higher molecular weights (~m/z 450).Purification:

Recrystallization and preparative HPLC are used to separate these impurities.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Scale | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Base-catalyzed Condensation | 3,4-dichlorobenzaldehyde, cyclohexane-1,3-dione, piperidine | 60–80°C, ethanol or DMF, 6–24 h | Laboratory | High selectivity, moderate yield | Longer reaction time |

| Acid-catalyzed Condensation | Same as above, acid catalyst (e.g., acetic acid) | Similar temperature and solvents | Laboratory | Alternative catalytic pathway | Possible side reactions |

| Industrial Batch Process | Same reagents, optimized catalysts | High-pressure reactors, controlled temp | Industrial | Scalable, controlled purity | Requires advanced equipment |

| Continuous Flow Process | Same reagents, flow reactor setup | Controlled flow rate, temperature | Industrial | Efficient, reproducible | Initial setup cost |

Research Findings and Optimization Strategies

Catalyst Screening: Transition metal catalysts such as Cu(I) and Fe(III) have been investigated to accelerate regioselective cyclization and improve yields.

Solvent Effects: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates and reduce side reactions.

Computational Studies: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict energy barriers and optimize reaction pathways, guiding experimental conditions.

Yield Improvement: Limiting oxidant equivalents (e.g., H2O2, KMnO4) to less than 1.5 equivalents minimizes byproduct formation.

Purity Assessment: Spectroscopic techniques such as ¹H/¹³C NMR, IR spectroscopy (C=O stretch ~1700 cm⁻¹, C–Cl vibrations ~550–650 cm⁻¹), and high-resolution mass spectrometry (HRMS) confirm product structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of cyclohexane-1,3-dione exhibit potent anticancer properties. For instance, studies have synthesized novel 1,2,4-triazines using cyclohexane-1,3-dione as a precursor. These compounds demonstrated significant inhibitory effects on c-Met kinase, which is involved in cancer cell proliferation. The IC values of these compounds ranged from 0.24 to 9.36 nM against various cancer cell lines, suggesting their potential as anticancer agents .

Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes by binding to their active sites. This mechanism is crucial for developing therapeutics targeting various biochemical pathways .

Agricultural Applications

Herbicides Development : One of the primary applications of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is in the formulation of herbicides. The compound serves as an intermediate for synthesizing herbicides that target specific weeds while minimizing impact on crops. Its derivatives are known to possess herbicidal activity due to their ability to inhibit enzyme pathways essential for plant growth .

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

- Condensation Reactions : The initial step often includes the reaction of cyclohexane-1,3-dione with dichlorobenzaldehyde in the presence of a base to form the desired product.

- Functionalization : The compound can be further modified through various chemical reactions to enhance its biological activity or alter its physical properties for specific applications .

Case Study 1: Anticancer Activity

A study synthesized a series of 1,2,4-triazines from cyclohexane-1,3-dione derivatives and evaluated their anticancer efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited higher potency compared to existing treatments like foretinib .

Case Study 2: Herbicide Development

Research focused on the synthesis of alpha,beta-unsaturated ketones from cyclohexanediones has led to the development of new herbicides. These compounds showed effective weed control with minimal environmental impact .

Mécanisme D'action

The mechanism of action of 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues differ in aromatic substituents, influencing electronic, steric, and solubility properties:

| Compound Name | Substituent | Key Functional Differences | Biological Implications |

|---|---|---|---|

| 5-(3,4-Dichlorophenyl)-derivative | 3,4-Cl₂ | Strong electron-withdrawing, hydrophobic | Enhanced enzyme inhibition, stability |

| 5-(3,4-Dimethoxyphenyl)-derivative | 3,4-OCH₃ | Electron-donating, moderate solubility | Reduced HPPD inhibition, improved solubility |

| 5-(2-Methoxyphenyl)-derivative | 2-OCH₃ | Steric hindrance (ortho position) | Lower binding affinity to enzymes |

| 5-(4-Hydroxyphenyl)-derivative | 4-OH | H-bond donor, hydrophilic | Improved solubility, altered target interactions |

| 5-(5-Methylthiophen-2-yl)-derivative | Thiophene-SCH₃ | Sulfur-containing, π-electron rich | Potential for redox activity, varied bioavailability |

Antimicrobial Activity

Derivatives with halogen substituents (e.g., Cl, Br) exhibit superior antibacterial activity. For example, brominated analogues (e.g., compound 5c ) showed MIC values of 12.5 µg/mL against E. coli and S. aureus, attributed to enhanced membrane disruption . The dichlorophenyl derivative’s activity is likely comparable but requires direct experimental validation.

Anticancer Potential

The 4-bromophenyl derivative demonstrated IC₅₀ = 18.7 µM against MDA-MB-231 breast cancer cells, suggesting halogenated derivatives may disrupt redox homeostasis . Dichlorophenyl analogues are hypothesized to exhibit similar or greater potency due to higher electronegativity.

Enzyme Inhibition

The dichlorophenyl group’s strong electron-withdrawing nature enhances metal chelation (e.g., Fe²⁺ in HPPD), critical for herbicide activity. Methoxy and hydroxy substituents show weaker inhibition due to reduced electron withdrawal .

Physicochemical Properties

| Property | 5-(3,4-Dichlorophenyl) | 5-(3,4-Dimethoxyphenyl) | 5-(4-Hydroxyphenyl) |

|---|---|---|---|

| Molecular Weight | ~285.1 g/mol | ~266.3 g/mol | ~204.2 g/mol |

| Solubility | Low (hydrophobic) | Moderate (polar OCH₃) | High (polar OH) |

| IR C=O Stretch | ~1705 cm⁻¹ | ~1680–1700 cm⁻¹ | ~1690–1710 cm⁻¹ |

| ¹H NMR (Key Peaks) | Aromatic H: δ 7.2–7.5 | OCH₃: δ 3.8–3.9 | OH: δ 5.2–5.5 (broad) |

Activité Biologique

5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a dichlorophenyl substituent on a cyclohexane-1,3-dione framework, suggests various mechanisms of action and applications in therapeutic contexts.

- Molecular Formula : C12H10Cl2O2

- Molecular Weight : 257.11 g/mol

- CAS Number : 27463-42-9

The compound belongs to the class of cyclohexanediones, which are known for their versatility in organic synthesis. The presence of the dichlorophenyl group is believed to enhance its reactivity and biological properties, making it a candidate for further research and development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator by binding to active sites on these proteins, thereby influencing various biochemical pathways. The detailed mechanisms remain to be fully elucidated but involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that mediate physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the substituents can lead to enhanced potency against specific pathogens.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 20 |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Anti-fibrosis Activity

In a study assessing anti-fibrotic properties, derivatives of cyclohexanediones were evaluated for their ability to inhibit fibroblast proliferation. The results indicated that certain analogs exhibited significant inhibitory effects on NIH3T3 fibroblast cell lines:

| Compound | IC50 (mM) | Activity |

|---|---|---|

| This compound | 0.3 | High potency |

| AKF-PD | 4.2 | Moderate potency |

The compound demonstrated a promising profile in inhibiting fibrosis-related cellular processes .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Studies : Research has confirmed its efficacy against drug-resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance.

- Anti-fibrotic Research : Investigations into its effects on fibroblast proliferation have shown that it could serve as a lead compound for developing anti-fibrotic therapies.

- Enzyme Interaction Studies : Ongoing research aims to identify specific enzymes targeted by the compound, which may elucidate its mechanism of action further.

Q & A

Basic: What are the most effective synthetic routes for 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione?

Methodological Answer:

The compound is typically synthesized via condensation reactions between substituted aldehydes and cyclohexane-1,3-dione derivatives. For example, a base-catalyzed reaction with 3,4-dichlorobenzaldehyde under controlled temperature (60–80°C) can yield the target product. Optimization involves adjusting catalysts (e.g., piperidine or Knoevenagel catalysts), solvent polarity (e.g., ethanol or DMF), and reaction time (6–24 hours) to improve yields . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity material .

Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and cyclohexane-dione protons (δ 2.5–3.5 ppm). Carbonyl carbons (C-1 and C-3) appear at ~200 ppm in ¹³C NMR .

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₂H₁₀Cl₂O₂).

Advanced: How can researchers optimize low yields in multi-component reactions involving this compound?

Methodological Answer:

Low yields often arise from competing side reactions or oxidant overuse. Strategies include:

- Reagent Stoichiometry : Limit oxidants (e.g., H₂O₂ or KMnO₄) to <1.5 equivalents to minimize byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of dichlorophenyl intermediates.

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I)/Fe(III)) to accelerate regioselective cyclization .

- In Silico Modeling : Use DFT calculations (B3LYP/6-31G**) to predict reaction pathways and identify energy barriers .

Advanced: How should discrepancies in biological activity data (e.g., antimicrobial assays) be analyzed?

Methodological Answer:

Contradictions may stem from:

- Assay Variability : Standardize protocols (e.g., MIC testing via broth microdilution) and controls (e.g., ciprofloxacin for bacteria).

- Structural Analogues : Compare with derivatives (e.g., 5-cyclopropyl or 5-phenyl variants) to isolate substituent effects .

- Metabolic Stability : Evaluate compound degradation in PBS or serum to rule out false negatives .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Perform reactions in a fume hood due to potential inhalation risks (H333) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers.

Advanced: How can computational methods aid in studying this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize transition states for key reactions (e.g., cyclization) using Gaussian09 at B3LYP/6-311++G(d,p) .

- Molecular Docking : Predict binding affinity to biological targets (e.g., bacterial enzymes) via AutoDock Vina .

- SAR Analysis : Use QSAR models to correlate substituent electronegativity (Cl vs. F) with bioactivity trends .

Basic: What are common byproducts in its synthesis, and how are they characterized?

Methodological Answer:

- Byproducts : Unreacted 3,4-dichlorobenzaldehyde (detected via TLC, Rf ~0.7 in hexane/EtOAc 3:1) or dimerized intermediates.

- Characterization : LC-MS or GC-MS identifies masses (e.g., dimer m/z ~450). Recrystallization or preparative HPLC isolates impurities for NMR analysis .

Advanced: What strategies resolve crystallography challenges for this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation (acetone/hexane) or diffusion methods (layered solvents).

- X-ray Diffraction : Resolve disorder in the dichlorophenyl ring by collecting data at low temperature (100 K) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-Cl⋯H contacts) to explain packing motifs.

Basic: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm detection).

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Acidic conditions (pH <3) often accelerate hydrolysis of the dione ring .

Advanced: What experimental designs test hypotheses about its mechanism of action?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., H/D substitution) to identify rate-determining steps .

- Controlled Variable Testing : Use factorial designs (e.g., 2³ DOE) to isolate temperature, solvent, and catalyst effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.